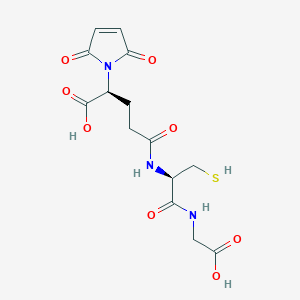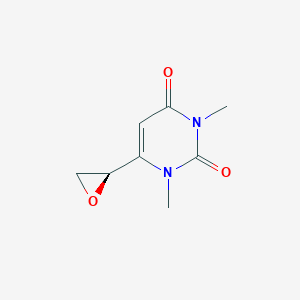![molecular formula C17H26N2O3 B238394 N-{2-methoxy-4-[(3-methylbutanoyl)amino]phenyl}pentanamide](/img/structure/B238394.png)
N-{2-methoxy-4-[(3-methylbutanoyl)amino]phenyl}pentanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{2-methoxy-4-[(3-methylbutanoyl)amino]phenyl}pentanamide is a chemical compound that is commonly referred to as MPMP. This compound has been the subject of extensive scientific research due to its potential use in various fields. MPMP is a synthetic compound that is synthesized using specific methods to achieve a high level of purity.
作用机制
The mechanism of action of MPMP is not fully understood, but it is believed to work by inhibiting specific enzymes in the body. These enzymes are responsible for the production of inflammatory molecules and can contribute to the development of various diseases. By inhibiting these enzymes, MPMP may be able to reduce inflammation and prevent the development of certain diseases.
Biochemical and Physiological Effects:
MPMP has been shown to have several biochemical and physiological effects. In animal studies, MPMP has been shown to reduce inflammation and improve cognitive function. Additionally, MPMP has been shown to have potential as an anti-cancer agent, with studies showing that it can inhibit the growth of cancer cells.
实验室实验的优点和局限性
One of the primary advantages of using MPMP in lab experiments is its potential as a drug candidate. MPMP has been shown to have potential as an anti-inflammatory agent, as well as a potential treatment for cancer and Alzheimer's disease. However, one of the limitations of using MPMP in lab experiments is its limited availability. MPMP is a synthetic compound that requires specific methods to achieve a high level of purity, which can make it difficult to obtain in large quantities.
未来方向
There are several potential future directions for MPMP research. One area of research could be in the development of new drugs for the treatment of Alzheimer's disease. MPMP has been shown to have potential as a treatment for this disease, and further research could help to determine its efficacy. Additionally, further research could be conducted to determine the potential of MPMP as an anti-cancer agent. Finally, research could be conducted to develop new synthesis methods for MPMP that could make it more readily available for use in lab experiments.
合成方法
The synthesis of MPMP involves several steps that require careful attention to detail to achieve a high level of purity. The first step involves the reaction of 2-methoxy-4-nitroaniline with 3-methylbutanoyl chloride to form 2-methoxy-4-[(3-methylbutanoyl)amino]nitrobenzene. The second step involves the reduction of the nitro group using palladium on carbon to form 2-methoxy-4-[(3-methylbutanoyl)amino]aniline. The final step involves the reaction of 2-methoxy-4-[(3-methylbutanoyl)amino]aniline with pentanoyl chloride to form MPMP.
科学研究应用
MPMP has been the subject of extensive scientific research due to its potential use in various fields. One of the primary areas of research has been in the development of new drugs for the treatment of various diseases. MPMP has been shown to have potential as an anti-inflammatory agent, as well as a potential treatment for cancer and Alzheimer's disease.
属性
产品名称 |
N-{2-methoxy-4-[(3-methylbutanoyl)amino]phenyl}pentanamide |
|---|---|
分子式 |
C17H26N2O3 |
分子量 |
306.4 g/mol |
IUPAC 名称 |
N-[2-methoxy-4-(3-methylbutanoylamino)phenyl]pentanamide |
InChI |
InChI=1S/C17H26N2O3/c1-5-6-7-16(20)19-14-9-8-13(11-15(14)22-4)18-17(21)10-12(2)3/h8-9,11-12H,5-7,10H2,1-4H3,(H,18,21)(H,19,20) |
InChI 键 |
AEICVQAATGMLRO-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)CC(C)C)OC |
规范 SMILES |
CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)CC(C)C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(2-chloro-4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B238312.png)

![N-{4-[(4-butoxybenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B238322.png)


![N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]propanamide](/img/structure/B238333.png)
![(1'S,2R,5'R)-5,7-Dihydroxy-6',6'-dimethyl-6-(3-methylbutanoyl)spiro[3,4-dihydrochromene-2,2'-bicyclo[3.1.1]heptane]-8-carbaldehyde](/img/structure/B238337.png)

![N-[(5-iodopyridin-2-yl)carbamothioyl]-2-(3-methylphenoxy)acetamide](/img/structure/B238342.png)


![3,4-dimethyl-N-[4-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B238352.png)
![2-chloro-4-methyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B238359.png)
